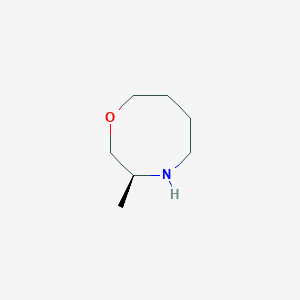
(S)-3-Methyl-1,4-oxazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-1,4-oxazocane is a chiral heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1,4-oxazocane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a suitable electrophile to form the oxazocane ring. The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-1,4-oxazocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazocane oxides.
Reduction: Reduction reactions can convert the oxazocane ring into different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazocane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazocane oxides, while substitution reactions can introduce various alkyl or acyl groups into the ring structure.
Scientific Research Applications
(S)-3-Methyl-1,4-oxazocane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential ligand for biological receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (S)-3-Methyl-1,4-oxazocane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms or catalytic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
®-3-Methyl-1,4-oxazocane: The enantiomer of (S)-3-Methyl-1,4-oxazocane, differing in its spatial configuration.
1,4-Oxazepane: A similar seven-membered ring compound but without the methyl group.
1,4-Dioxane: A related compound with two oxygen atoms in the ring instead of one nitrogen and one oxygen.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both nitrogen and oxygen in the ring structure. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3S)-3-methyl-1,4-oxazocane |
InChI |
InChI=1S/C7H15NO/c1-7-6-9-5-3-2-4-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
YEIPWLNGJYUUPV-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1COCCCCN1 |
Canonical SMILES |
CC1COCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















